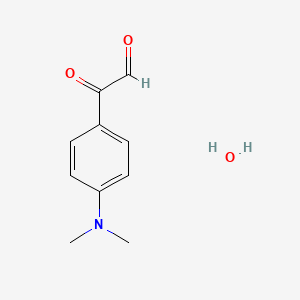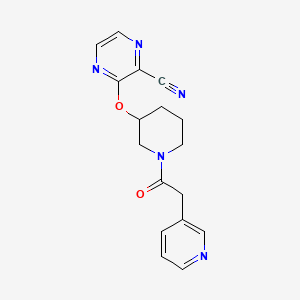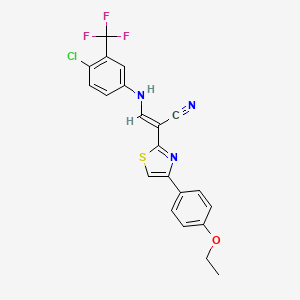![molecular formula C15H19N7O3 B2718374 2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923376-36-7](/img/structure/B2718374.png)
2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C15H19N7O3. It contains multiple functional groups, including an allyl group, a triazino group, and an acetamide group.Wissenschaftliche Forschungsanwendungen
Agriculture and Soil Quality Enhancement
The compound’s impact on soil quality and plant growth has been investigated. In a study by Głąb et al., various organic soil amendments, including coconut coir, biochar, lignite, and leonardite (enriched with microelements, tryptophan, and bacterial metabolic products), were used in fertilizer formulations . These amendments were tested for their effects on maize biomass, root characteristics, and soil physical properties. While the organic amendments did not significantly improve soil physical characteristics, they played a role in soil bioregeneration. However, the main impact on maize productivity was attributed to the mineral component. This research highlights the potential application of the compound in sustainable agriculture and soil management.
Fluorescent Protein Research
The compound’s structure contains an interesting moiety, which could be explored for its fluorescent properties. Fluorescent proteins (FPs) have revolutionized biological research due to their rich fluorescence spectra and photochemical properties. The compound’s derivatives might find applications in FPs, such as green fluorescent protein (GFP), red fluorescent protein (RFP), and near-infrared FPs . Investigating its fluorescence behavior and potential applications in imaging and labeling could be valuable.
Indole Derivatives Synthesis
The compound’s allyl group and heterocyclic structure make it relevant for indole derivatives synthesis. Indoles are significant in natural products and drugs. Researchers have explored novel methods for synthesizing indoles, especially as moieties in selected alkaloids . Investigating its reactivity in indole-forming reactions could lead to new drug candidates or bioactive compounds.
Climate Change Adaptation Solutions
Nadejda Komendantova and Dmitry Erokhin prepared a case study on applying science, technology, and innovation (STI) solutions to enhance participation in climate change adaptation . By leveraging advanced technologies and innovative approaches, STI solutions can engage stakeholders, improve decision-making, and implement effective adaptation measures. The compound’s potential role in climate resilience and sustainable development warrants further exploration.
Helicobacter pylori Inhibition and Antitumor Effects
The compound’s structure suggests potential pharmacological effects. It may inhibit Helicobacter pylori proliferation, modulate inflammatory responses, and enhance pumping activity . Investigating its effects on cancer cells and other disorders could be valuable for drug development.
ZnO Single-Crystal Applications
Considering the compound’s triazino-purine core, it might be relevant for ZnO-based photoelectronic devices and photocatalysis. ZnO single crystals have applications in these fields, and their growth, structure analysis, and properties have been extensively studied . Exploring the compound’s behavior in ZnO systems could yield insights for materials science and device engineering.
Zukünftige Richtungen
Compounds of this class have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . Therefore, future research may focus on exploring these activities further and developing potential applications for this compound in the field of medicine.
Eigenschaften
IUPAC Name |
2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-5-6-20-13(24)11-12(19(4)15(20)25)17-14-21(7-10(16)23)18-8(2)9(3)22(11)14/h5,9H,1,6-7H2,2-4H3,(H2,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHYMVJXGUOGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)
![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)
![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)

![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)
![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)
![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)


![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)

![6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718314.png)